2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
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Overview
Description
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazolidine ring, a cyano group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the reaction of 2-cyanoacetamide with appropriate thiazolidine derivatives under controlled conditions. One common method involves the use of 1,4-dithiane-2,5-diol in boiling ethanol with a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group yields an amine derivative, while oxidation of the nitrophenyl group can produce nitro derivatives.
Scientific Research Applications
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s cyano and nitrophenyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the thiazolidine and nitrophenyl groups.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Nitrophenyl derivatives: Compounds containing the nitrophenyl moiety but with different functional groups.
Uniqueness
2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-nitrophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c20-11-15(17(21)24)19-22(13-6-2-1-3-7-13)18(25)16(28-19)10-12-5-4-8-14(9-12)23(26)27/h1-9,16H,10H2,(H2,21,24)/b19-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJZDNNJZFJMI-CYVLTUHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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